molecular formula C7H11NOS B3032915 3,5-Dimethyl-4-((methylthio)methyl)isoxazole CAS No. 62679-06-5

3,5-Dimethyl-4-((methylthio)methyl)isoxazole

Cat. No. B3032915
CAS RN: 62679-06-5
M. Wt: 157.24 g/mol
InChI Key: ORABKOGQOWLYJY-UHFFFAOYSA-N
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Description

The compound "3,5-Dimethyl-4-((methylthio)methyl)isoxazole" is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3,5-dimethylisoxazole derivatives has been reported through the reaction with sodium amide in liquid ammonia, leading to the formation of 3-methyl-5-alkylisoxazoles . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate indicates that functionalized isoxazole derivatives can be selectively transformed into other compounds . Although the specific synthesis of "3,5-Dimethyl-4-((methylthio)methyl)isoxazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using computational methods. For example, a detailed structural analysis of 3,5-dimethylisoxazole has been performed using density functional theory (DFT), which provides insights into the optimization geometry, vibrational analysis, electronic properties, and other structural properties . These computational studies are crucial for understanding the behavior and reactivity of such compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The reactivity of the 3,4-dimethylisoxazol-5-yl radical in different solvents has been studied, showing electrophilic character due to the inductive effect of the oxygen atom . Additionally, the alkylation of 3,5-dimethylisoxazole has been explored, resulting in derivatives with secondary and tertiary alkyl groups . These reactions are indicative of the versatile chemistry that isoxazole derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the study of 3,4-dimethyl-isoxazolin-5-one revealed the predominance of different tautomeric forms depending on the solvent used . Furthermore, the presence of substituents on the isoxazole ring can significantly alter its properties, as seen in the case of 4-(chloromethyl)-3,5-dimethylisoxazole, which exhibits greater nonlinear optical activity compared to its unsubstituted counterpart .

Safety And Hazards

3,5-Dimethyl-4-isoxazolecarbaldehyde, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3,5-dimethyl-4-(methylsulfanylmethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(4-10-3)6(2)9-8-5/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABKOGQOWLYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363001
Record name 11L-542S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-((methylthio)methyl)isoxazole

CAS RN

62679-06-5
Record name 11L-542S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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